![molecular formula C15H16N2O B7339118 N-[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]quinolin-4-amine](/img/structure/B7339118.png)
N-[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]quinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]quinolin-4-amine, also known as Oxo-M, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. Oxo-M is a bicyclic compound that belongs to the quinoline family, and its molecular formula is C15H17N2O.
作用機序
The mechanism of action of N-[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]quinolin-4-amine is not fully understood, but it is believed to involve the inhibition of enzymes involved in cellular processes. This compound has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been shown to inhibit the activity of protein tyrosine phosphatase 1B, an enzyme that is involved in the regulation of insulin signaling.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. This compound has also been shown to inhibit the replication of various viruses, including HIV and hepatitis C virus. Additionally, this compound has been shown to exhibit antibacterial activity against various bacterial strains.
実験室実験の利点と制限
The advantages of using N-[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]quinolin-4-amine in lab experiments include its synthetic accessibility, its potential as a therapeutic agent, and its fluorescent properties for metal ion detection. However, the limitations of using this compound in lab experiments include its low solubility in aqueous solutions, its potential toxicity, and its lack of selectivity for specific cellular targets.
将来の方向性
There are several future directions for the study of N-[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]quinolin-4-amine. One direction is to optimize the synthesis method to improve the yield and purity of this compound. Another direction is to further investigate the mechanism of action of this compound, including its selectivity for specific cellular targets. Additionally, future studies could focus on the development of this compound derivatives with improved properties, such as increased solubility and selectivity. Finally, the potential of this compound as a therapeutic agent could be further explored in preclinical and clinical studies.
合成法
The synthesis of N-[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]quinolin-4-amine involves the reaction of quinoline-4-amine with 2,3-epoxy-1-propanol in the presence of a catalytic amount of acid. The reaction proceeds through an epoxide ring-opening mechanism, resulting in the formation of this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and catalyst.
科学的研究の応用
N-[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]quinolin-4-amine has been studied for its potential as a therapeutic agent in various scientific research fields. It has been shown to exhibit antitumor, antiviral, and antibacterial activities. This compound has also been studied for its potential as a fluorescent probe for the detection of metal ions in biological systems. Additionally, this compound has been used as a building block for the synthesis of other biologically active compounds.
特性
IUPAC Name |
N-[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]quinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-2-4-12-11(3-1)13(7-8-16-12)17-14-9-10-5-6-15(14)18-10/h1-4,7-8,10,14-15H,5-6,9H2,(H,16,17)/t10-,14-,15+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCRPZUXAJUJFO-KMUNFCNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1O2)NC3=CC=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H](C[C@@H]1O2)NC3=CC=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2S,3aS,7aS)-2-phenyl-N-[[4-(propylamino)phenyl]methyl]-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-4-carboxamide](/img/structure/B7339036.png)

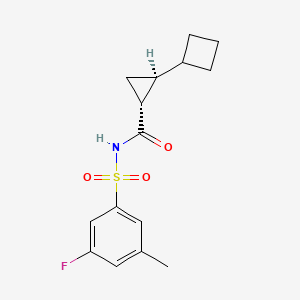
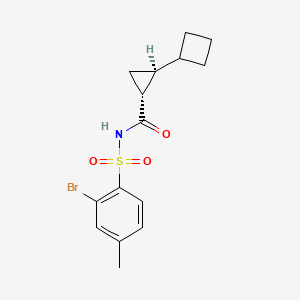
![(1R,2S)-2-N-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-N,1-N-dimethylcyclopropane-1,2-dicarboxamide](/img/structure/B7339051.png)
![(1R,2S)-2-cyclobutyl-N-[(7-fluoro-2-oxo-3,4-dihydro-1H-quinolin-6-yl)sulfonyl]cyclopropane-1-carboxamide](/img/structure/B7339069.png)
![(1R,2S)-N-[(3-amino-5-methyl-1,2-oxazol-4-yl)sulfonyl]-2-cyclobutylcyclopropane-1-carboxamide](/img/structure/B7339077.png)
![(1R,2S)-2-cyclobutyl-N-[(4-ethyl-1,3-thiazol-2-yl)sulfonyl]cyclopropane-1-carboxamide](/img/structure/B7339081.png)
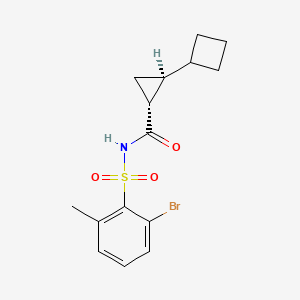
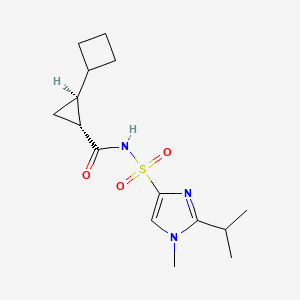
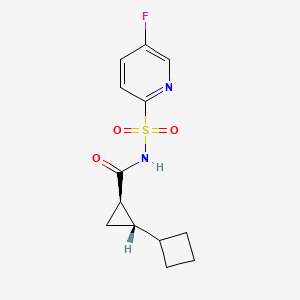
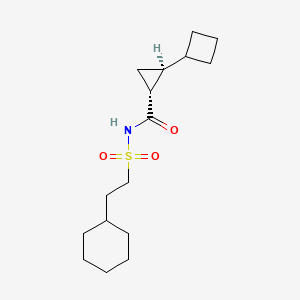
![4-[[(1S,2R)-2-fluoro-2,3-dihydro-1H-inden-1-yl]amino]-1,3-dimethyl-2,6-dioxopyrimidine-5-carbonitrile](/img/structure/B7339110.png)
![(3R)-N-cyclopropyl-2-(6,7-dihydro-5H-cyclopenta[b]pyridin-2-ylmethyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7339127.png)
